
(Cyclohexanecarbonyl)-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexanecarbonyl)-L-histidine is a compound that combines the structural elements of cyclohexanecarbonyl and L-histidine Cyclohexanecarbonyl is a derivative of cyclohexane, while L-histidine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexanecarbonyl)-L-histidine typically involves the reaction of cyclohexanecarbonyl chloride with L-histidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexanecarbonyl chloride preparation: Cyclohexanecarboxylic acid is reacted with thionyl chloride to produce cyclohexanecarbonyl chloride.
Coupling with L-histidine: The cyclohexanecarbonyl chloride is then reacted with L-histidine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexanecarbonyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexyl derivatives.
Scientific Research Applications
(Cyclohexanecarbonyl)-L-histidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohexanecarbonyl)-L-histidine involves its interaction with specific molecular targets and pathways. The cyclohexanecarbonyl group may interact with hydrophobic regions of proteins, while the L-histidine moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to cyclohexanecarbonyl chloride.
L-histidine: An essential amino acid with various biological functions.
Cyclohexanecarbonyl chloride: Used in the synthesis of (Cyclohexanecarbonyl)-L-histidine.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile for various applications.
Properties
IUPAC Name |
(2S)-2-(cyclohexanecarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h7-9,11H,1-6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJCBWLFDHAFRT-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
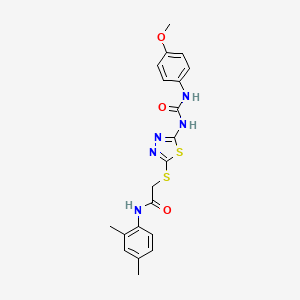
![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B2470094.png)
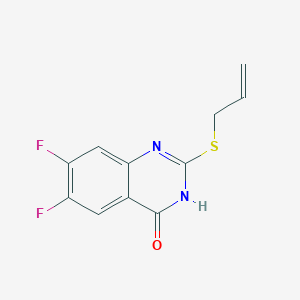
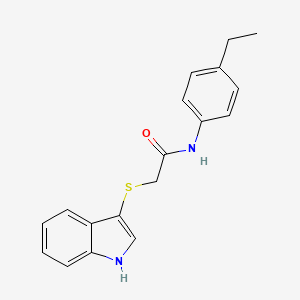
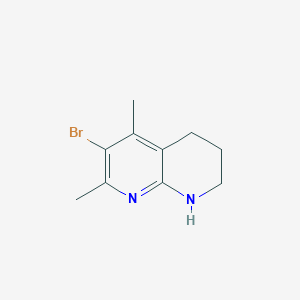
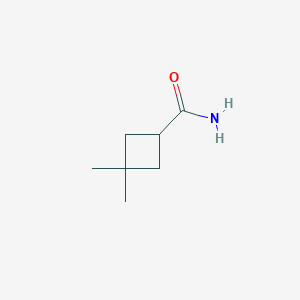

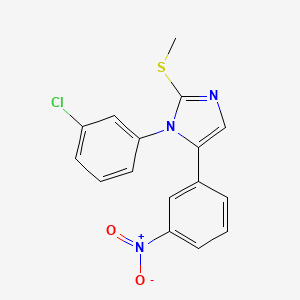
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2470109.png)
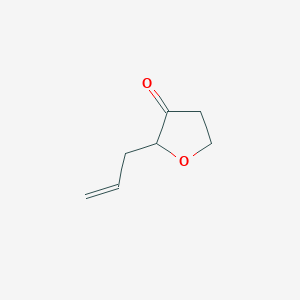

![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
